molecular formula C20H23NO2S B374752 methyl 11-(1-methyl-4-piperidinyl)-11H-dibenzo[b,e][1,4]oxathiepin-2-yl ether

methyl 11-(1-methyl-4-piperidinyl)-11H-dibenzo[b,e][1,4]oxathiepin-2-yl ether

Cat. No.: B374752
M. Wt: 341.5g/mol
InChI Key: AMJLPOOQDHBZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 11-(1-methyl-4-piperidinyl)-11H-dibenzo[b,e][1,4]oxathiepin-2-yl ether is a complex organic compound characterized by its unique structure, which includes a benzo[c][1,5]benzoxathiepin core and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 11-(1-methyl-4-piperidinyl)-11H-dibenzo[b,e][1,4]oxathiepin-2-yl ether typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[c][1,5]benzoxathiepin core, followed by the introduction of the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

methyl 11-(1-methyl-4-piperidinyl)-11H-dibenzo[b,e][1,4]oxathiepin-2-yl ether can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

methyl 11-(1-methyl-4-piperidinyl)-11H-dibenzo[b,e][1,4]oxathiepin-2-yl ether has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interactions with biological systems.

    Medicine: It has potential therapeutic applications due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 11-(1-methyl-4-piperidinyl)-11H-dibenzo[b,e][1,4]oxathiepin-2-yl ether involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[c][1,5]benzoxathiepin derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

What sets methyl 11-(1-methyl-4-piperidinyl)-11H-dibenzo[b,e][1,4]oxathiepin-2-yl ether apart is its unique combination of the benzo[c][1,5]benzoxathiepin core and the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H23NO2S

Molecular Weight

341.5g/mol

IUPAC Name

4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine

InChI

InChI=1S/C20H23NO2S/c1-21-11-9-14(10-12-21)20-16-13-15(22-2)7-8-18(16)24-19-6-4-3-5-17(19)23-20/h3-8,13-14,20H,9-12H2,1-2H3

InChI Key

AMJLPOOQDHBZPR-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C2C3=C(C=CC(=C3)OC)SC4=CC=CC=C4O2

Canonical SMILES

CN1CCC(CC1)C2C3=C(C=CC(=C3)OC)SC4=CC=CC=C4O2

Origin of Product

United States

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